4-(2-methylpropoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide
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Overview
Description
4-(2-methylpropoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide is a complex organic compound that features a benzamide core with a tetrazole and a methylpropoxy group
Preparation Methods
The synthesis of 4-(2-methylpropoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide typically involves multiple steps. One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate nitriles with azides under acidic conditions. The benzamide core is then introduced through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Chemical Reactions Analysis
4-(2-methylpropoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the amide group to an amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Scientific Research Applications
4-(2-methylpropoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its ability to interact with specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Mechanism of Action
The mechanism of action of 4-(2-methylpropoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The tetrazole ring is known to mimic the carboxylate group, allowing the compound to bind to enzymes or receptors that recognize carboxylate-containing ligands. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-(2-methylpropoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide can be compared with other benzamide derivatives and tetrazole-containing compounds. Similar compounds include:
4-(2-methylpropoxy)-N-[4-(1H-imidazol-1-yl)phenyl]benzamide: This compound features an imidazole ring instead of a tetrazole ring, which can lead to different binding properties and biological activities.
4-(2-methylpropoxy)-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide: The pyrazole ring offers different electronic properties compared to the tetrazole ring, affecting the compound’s reactivity and interactions.
4-(2-methylpropoxy)-N-[4-(1H-triazol-1-yl)phenyl]benzamide: The triazole ring provides a different set of chemical properties, which can influence the compound’s stability and biological activity.
These comparisons highlight the unique features of this compound, particularly its tetrazole ring, which imparts specific binding and reactivity characteristics.
Properties
Molecular Formula |
C18H19N5O2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
4-(2-methylpropoxy)-N-[4-(tetrazol-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H19N5O2/c1-13(2)11-25-17-9-3-14(4-10-17)18(24)20-15-5-7-16(8-6-15)23-12-19-21-22-23/h3-10,12-13H,11H2,1-2H3,(H,20,24) |
InChI Key |
DGGCQEUDVUOSGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Origin of Product |
United States |
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